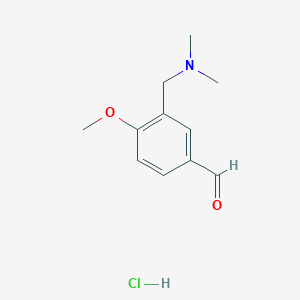

2-Amino-2-(2-fluorophenyl)ethanol oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-2-aminoquinolines, involves substitution reactions that yield products with varying efficiencies depending on the substituents and solvents used . Another study describes a multi-step synthesis process for 2-(4-aminophenyl) ethanol, which is a key intermediate in the production of cardiovascular drugs . This process includes esterification, nitrification, hydrolysis, and reduction, achieving a high yield and purity. These methods could potentially be adapted for the synthesis of 2-amino-2-(2-fluorophenyl)ethanol oxalate by considering the specific functional groups and the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-2-(2-fluorophenyl)ethanol oxalate can be characterized using techniques such as melting point determination and GC-MS, as demonstrated for 2-(4-aminophenyl) ethanol . Additionally, X-ray crystallography can reveal the organization of molecules in the solid state, as seen in the study of chiral bis(amino alcohol)oxalamides . These techniques could be employed to determine the molecular structure of 2-amino-2-(2-fluorophenyl)ethanol oxalate and to understand its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of compounds like 2-amino-2-(2-fluorophenyl)ethanol oxalate can be influenced by the presence of substituents and their electronic effects. For instance, the fluorescence quantum yields of N-aryl-2-aminoquinolines are affected by electron-donating and electron-withdrawing groups, as well as by hydrogen bonding interactions . These findings suggest that the reactivity and interactions of 2-amino-2-(2-fluorophenyl)ethanol oxalate could also be modulated by its substituents and the solvent environment.

Physical and Chemical Properties Analysis

The physical properties, such as gelation abilities and supramolecular organization, of compounds structurally related to 2-amino-2-(2-fluorophenyl)ethanol oxalate, have been studied. Chiral bis(amino alcohol)oxalamides can form gels in various organic solvents, and their gelation properties are dependent on the stereochemistry of the gelators . The fluorescence properties of N-aryl-2-aminoquinolines are also solvent-dependent . These studies indicate that the physical and chemical properties of 2-amino-2-(2-fluorophenyl)ethanol oxalate would likely be influenced by its stereochemistry and the choice of solvent, which could be important for its potential applications.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

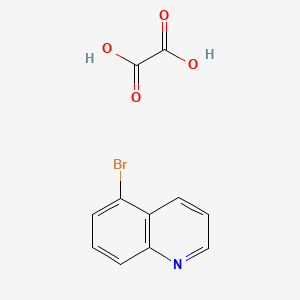

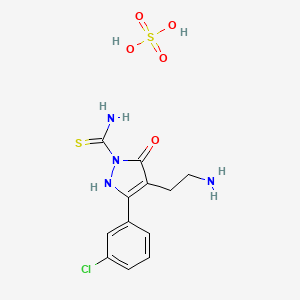

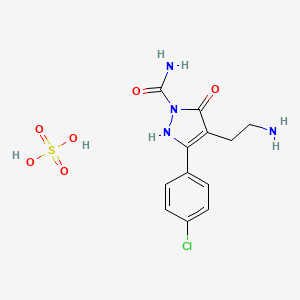

2-amino-2-(2-fluorophenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.C2H2O4/c9-7-4-2-1-3-6(7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGHTQKQAXQQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2-fluorophenyl)ethanol oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)